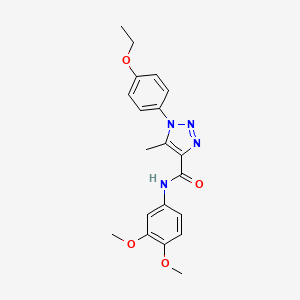

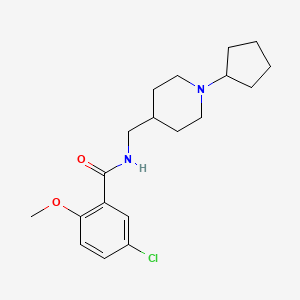

![molecular formula C19H14ClN3O2S B2391048 N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477869-02-6](/img/structure/B2391048.png)

N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-(3-Chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide” is a chemical compound with the molecular formula C19H14ClN3O2S . Its average mass is 383.851 Da and its mono-isotopic mass is 383.049530 Da .

Synthesis Analysis

The synthesis of similar compounds, such as N-substituted indole carbohydrazide derivatives, starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Chemical Reactions Analysis

While specific chemical reactions involving “N’-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide” are not available, related compounds such as N-substituted indole carbohydrazide derivatives have been studied for their antiplatelet aggregation activity .Applications De Recherche Scientifique

Organic Synthesis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The compound , being an indole derivative, could potentially be used in a variety of organic synthesis reactions.

Preparation of Polycyclic Indolinyl Compounds

The compound could be used in the efficient preparation of polycyclic indolinyl compounds via direct photo-induced reductive Heck cyclization of indoles . This process involves the photo-induced cleavage of C(sp2)–Cl bonds, which is an appealing synthetic tool in organic synthesis .

Biological and Pharmaceutical Activities

Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities . Therefore, the compound could potentially be used in the development of new drugs or therapies.

Multicomponent Reactions

Recent applications of indole in multicomponent reactions for the synthesis of various heterocyclic compounds have been reported . The compound could potentially be used in these types of reactions to create new heterocyclic structures.

Photochemical Reactions

The compound could potentially be used in photochemical reactions, given that recent studies on photochemical C–Cl bond activation often entail the use of a photocatalyst that initiates the reaction by electron transfer upon light irradiation .

Anti-HIV-1 Activity

There have been reports of indolyl and oxochromenyl xanthenone derivatives showing anti-HIV-1 activity . While it’s not directly stated, the compound , being an indole derivative, could potentially have similar properties.

Orientations Futures

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “N’-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide”, as an indole derivative, may also hold potential for future research and development in various fields of study.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have a wide spectrum of biological activities such as antituberculosis, antitumor, antifungal, antibacterial, and human 5-ht5a receptor binding inhibition .

Mode of Action

Indole-based compounds are known to undergo cycloaddition reactions, which are powerful tools in organic synthesis for the construction of complex and diverse heterocyclic structures . These reactions are completely atom-economical and hence are considered as green reactions .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight is 38386 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

N'-(3-chlorobenzoyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O2S/c1-23-15-8-3-2-7-13(15)14-10-16(26-19(14)23)18(25)22-21-17(24)11-5-4-6-12(20)9-11/h2-10H,1H3,(H,21,24)(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTFCVAMQXFUHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-](/img/structure/B2390970.png)

![3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2390972.png)

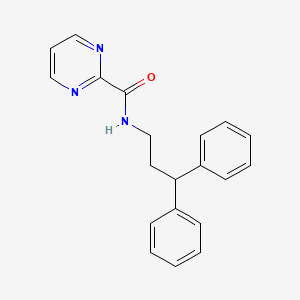

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2390974.png)

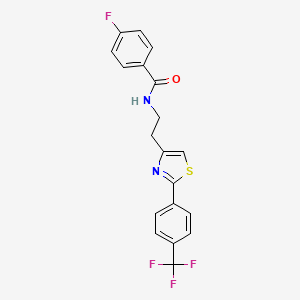

![1-[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]prop-2-en-1-one](/img/structure/B2390976.png)

![(1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2390977.png)

![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride](/img/structure/B2390979.png)

![1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2390983.png)